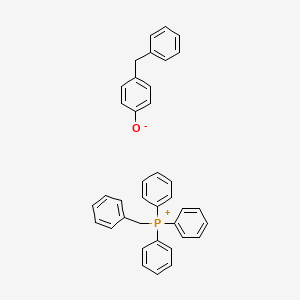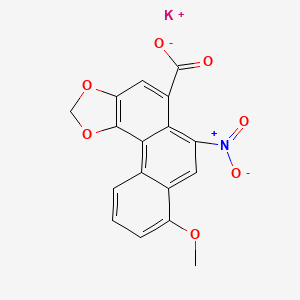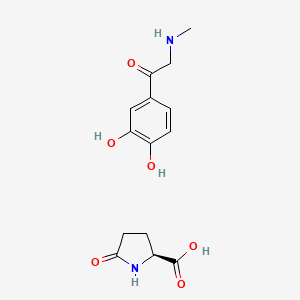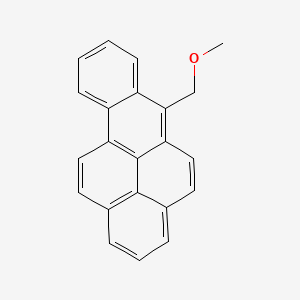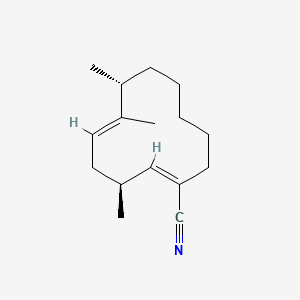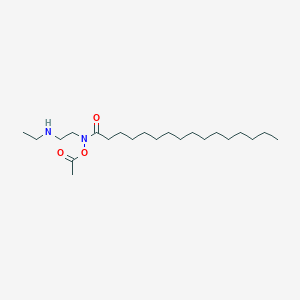
N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate is a chemical compound with the molecular formula C22H44N2O3. It is known for its unique structure, which includes a palmitamide backbone and a hydroxyethylaminoethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate typically involves the reaction of palmitic acid with 2-(2-aminoethylamino)ethanol in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the acetylation of the hydroxyethyl group to form the monoacetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxyethyl derivatives.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by interacting with membrane receptors and enzymes. The hydroxyethylaminoethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)palmitamide: Lacks the aminoethyl group, resulting in different chemical properties.
N-(2-Aminoethyl)palmitamide: Lacks the hydroxyethyl group, affecting its reactivity and applications.
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide: Similar structure but with a stearamide backbone instead of palmitamide.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate is unique due to its combination of a palmitamide backbone and a hydroxyethylaminoethyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
CAS No. |
94139-10-3 |
|---|---|
Molecular Formula |
C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[2-(ethylamino)ethyl-hexadecanoylamino] acetate |
InChI |
InChI=1S/C22H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)24(27-21(3)25)20-19-23-5-2/h23H,4-20H2,1-3H3 |
InChI Key |
LVKVIEXSVCMBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


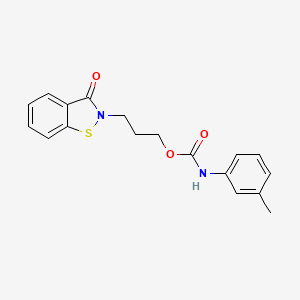
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
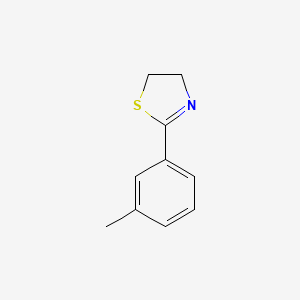
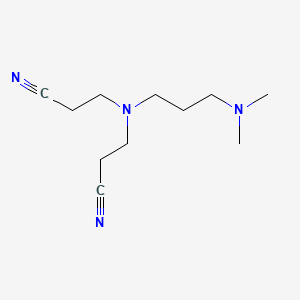
![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)

